

Application of EGFR-IN-91 in Acquired Resistance Models: Application Notes and Protocols

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Compound of Interest		
Compound Name:	Egfr-IN-91	
Cat. No.:	B12380996	Get Quote

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Introduction

Acquired resistance to epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs) is a significant clinical challenge in the treatment of non-small cell lung cancer (NSCLC). The emergence of secondary mutations in the EGFR gene, most notably the T790M "gatekeeper" mutation and the subsequent C797S mutation, renders many targeted therapies ineffective. **EGFR-IN-91**, also known as compound 9, is a novel, orally bioavailable, and brain-penetrant EGFR inhibitor designed to overcome these resistance mechanisms. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the use of **EGFR-IN-91** in preclinical models of acquired resistance. **EGFR-IN-91** has demonstrated potent activity against osimertinib-resistant cell lines harboring L858R/C797S and exon 19 deletion/C797S (exon19del/C797S) EGFR mutations and has shown significant tumor regression in intracranial patient-derived xenograft (PDX) mouse models, highlighting its potential for treating localized and metastatic NSCLC.

Mechanism of Action

EGFR-IN-91 is a selective inhibitor of mutant EGFR. It is designed to target EGFR isoforms that carry activating mutations (such as L858R or exon 19 deletions) in combination with the C797S resistance mutation, which confers resistance to third-generation irreversible EGFR



TKIs like osimertinib. The mechanism of resistance conferred by the C797S mutation involves the loss of the cysteine residue that is crucial for the covalent bonding of irreversible inhibitors. **EGFR-IN-91**, being a non-covalent inhibitor, circumvents this resistance mechanism. Kinome profiling has demonstrated the high selectivity of **EGFR-IN-91**, with significant affinity primarily for EGFR and its mutants, as well as ERBB2 (HER2).

Data Presentation

Table 1: In Vitro Activity of EGFR-IN-91 against EGFR-

mutant Cell Lines

Cell Line	EGFR Mutation Status	EGFR-IN-91 IC50 (nM)	Osimertinib IC50 (nM)
Ba/F3	L858R/C797S	15	>1000
Ba/F3	exon19del/C797S	12	>1000
NCI-H1975	L858R/T790M	25	10

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